tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate
Description
tert-Butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl ester group and a benzodioxole moiety
Properties
IUPAC Name |
tert-butyl 2-(1,3-benzodioxol-5-ylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(15)7-14-9-4-5-10-11(6-9)17-8-16-10/h4-6,14H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTCHBQLRBQPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 2H-1,3-benzodioxol-5-ylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its anticancer properties, where it shows promise in inhibiting the growth of certain cancer cell lines .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a suitable candidate for the development of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with desired characteristics .
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is thought to modulate the activity of key proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
- tert-Butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]propanoate
- tert-Butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]butanoate
- tert-Butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]pentanoate
Comparison: Compared to similar compounds, tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate is unique due to its specific ester group and the presence of the benzodioxole moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities. The variations in the alkyl chain length in similar compounds can lead to differences in their physical properties and biological activities, making this compound a valuable compound for further research and development .
Biological Activity
tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate (CAS No. 139088-83-8) is an organic compound belonging to the class of esters, characterized by a tert-butyl ester group and a benzodioxole moiety. This compound has garnered interest in biological research due to its potential therapeutic applications, particularly in oncology.
- Molecular Formula : C13H17NO4
- Molecular Weight : 251.28 g/mol
- IUPAC Name : tert-butyl 2-(1,3-benzodioxol-5-ylamino)acetate
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in anticancer research. Its mechanism of action appears to involve interference with cellular processes critical for cancer cell proliferation and survival.
The compound is believed to induce cell cycle arrest and apoptosis in cancer cells by interacting with specific molecular targets. This interaction may modulate the activity of proteins involved in cell proliferation, leading to inhibited growth of certain cancer cell lines.
Anticancer Properties
Recent studies have focused on the compound's potential as an anticancer agent:
-
Inhibition of Cancer Cell Growth :
- In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The exact pathways and molecular targets are still under investigation but are thought to involve critical signaling pathways associated with cancer progression.
- Case Studies :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]propanoate | C15H21NO4 | Moderate anticancer activity |
| tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]butanoate | C17H25NO4 | Low anticancer activity |
| tert-butyl 2-(benzodioxole)acetate | C13H15O4 | Minimal biological activity |
This table illustrates that while similar compounds exist, the presence of both the benzodioxole moiety and the specific ester group in this compound contributes to its enhanced biological activity.
Synthesis and Structural Activity Relationships (SAR)
The synthesis of this compound typically involves the reaction of tert-butyl bromoacetate with 2H-1,3-benzodioxol-5-ylamine in the presence of a base such as potassium carbonate. The resulting product serves as a crucial intermediate for further modifications aimed at enhancing its biological properties.
Structure–Activity Relationship (SAR)
Understanding how structural modifications affect biological activity is essential for drug design:
- Alkyl Chain Length : Variations in alkyl chain length can influence solubility and permeability.
- Functional Group Modifications : Substituting different functional groups can lead to changes in potency against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
